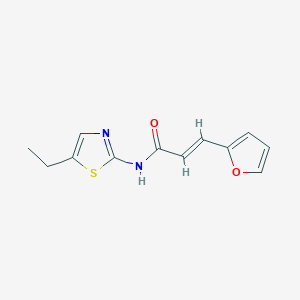

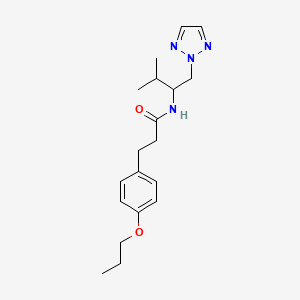

![molecular formula C20H19N3O4S B2450988 N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251603-83-4](/img/structure/B2450988.png)

N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

Research has focused on the synthesis of complex heterocyclic compounds that incorporate elements similar to N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide. For instance, the development of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activities against various cancer cell lines highlights the significance of such compounds in organic synthesis and medicinal chemistry (Deady et al., 2003). Furthermore, the copper-catalyzed synthesis of 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepinoquinazolinones showcases innovative approaches to constructing complex heterocyclic frameworks, offering potential applications in drug discovery and development (Abele et al., 2012).

Medicinal Chemistry and Biological Activities

The synthesis and characterization of novel compounds that share structural similarities with this compound have been explored for their potential biological activities. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been investigated for their anti-inflammatory and analgesic properties, demonstrating the therapeutic potential of such compounds (Abu‐Hashem et al., 2020). Additionally, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents highlight the importance of these heterocyclic compounds in addressing the need for new antimicrobial therapies (Palkar et al., 2017).

Synthesis Techniques and Methodologies

Innovative synthesis techniques and methodologies for constructing heterocyclic compounds, akin to this compound, have been developed. The ABNO-catalyzed aerobic oxidative synthesis of 2-substituted 4H-3,1-benzoxazines and quinazolines presents a transition-metal-free approach to the synthesis of heterocycles, illustrating advances in green chemistry and sustainability in chemical synthesis (Ma et al., 2017).

Mécanisme D'action

Mode of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation . This could potentially influence the interaction of the compound with its targets.

Result of Action

Similar compounds have been known to exhibit various biological activities, including antibacterial and antifungal effects

Action Environment

Factors such as temperature and ph can often influence the activity and stability of similar compounds .

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-16-6-3-12(9-17(16)27-2)11-21-18(24)13-4-5-14-15(10-13)22-20-23(19(14)25)7-8-28-20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVXHJBIHKINTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

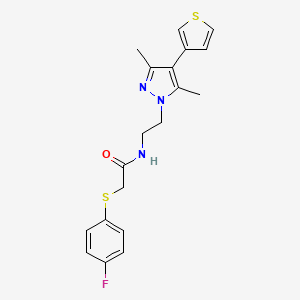

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)

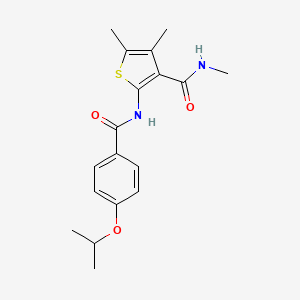

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)

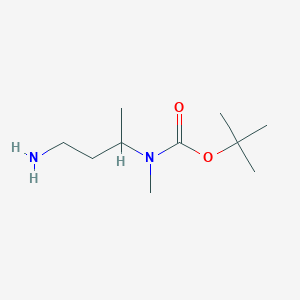

![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)

![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2450918.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)